molecular formula C9H12ClF3N2O B12859031 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride

Cat. No.: B12859031
M. Wt: 256.65 g/mol
InChI Key: HHVICNFSODEANE-UHFFFAOYSA-N
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Description

Introduction to 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine Hydrochloride

Chemical Identity and Nomenclature

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride is a bicyclic organic compound consisting of a piperidine ring fused to a trifluoromethyl-substituted oxazole moiety. Its systematic IUPAC name, 5-(trifluoromethyl)-3-(piperidin-4-yl)-1,2-oxazole hydrochloride , reflects the numbering and substituent positions. The molecular formula $$ \text{C}9\text{H}{12}\text{ClF}3\text{N}2\text{O} $$ corresponds to a molecular weight of 256.65 g/mol, with the hydrochloride salt enhancing solubility for pharmaceutical applications.

The structural configuration features:

  • A six-membered piperidine ring with a chair conformation.
  • A five-membered oxazole ring containing nitrogen and oxygen atoms at positions 1 and 2.
  • A trifluoromethyl (-CF$$_3$$) group at the oxazole’s 5-position, contributing to electronegativity and steric effects.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}9\text{H}{12}\text{ClF}3\text{N}2\text{O} $$
Molecular Weight 256.65 g/mol
Hybridization sp$$^3$$ (piperidine), sp$$^2$$ (oxazole)
SMILES Notation C1CNCCC1C2=NOC(=C2)C(F)(F)F.Cl

The SMILES string illustrates the connectivity: the piperidine nitrogen links to the oxazole’s 3-position, while the trifluoromethyl group branches from the oxazole’s 5-carbon. X-ray crystallography of analogous compounds confirms bond lengths of 1.34 Å for the oxazole C=N bond and 1.47 Å for the piperidine C-N bond.

Historical Development in Heterocyclic Chemistry

The synthesis of oxazole-piperidine hybrids emerged from 20th-century advancements in heterocyclic chemistry. Early work on oxazoles dates to the 1883 discovery of azlactones (oxazolones), which served as precursors for amino acid synthesis. The integration of piperidine—a common scaffold in alkaloids—gained traction in the 1990s with the rise of combinatorial chemistry, enabling rapid diversification of heterocyclic libraries.

Key milestones include:

  • 1983 : Turchi’s seminal review on oxazole synthesis, highlighting cyclization and ring-opening strategies.
  • 2004 : Development of Rh-catalyzed oxazole formations, improving regioselectivity for trifluoromethyl groups.
  • 2020s : Adoption of continuous flow reactors for multi-step syntheses, achieving >90% purity in scaled production.

Modern synthetic routes for 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride typically involve:

  • Oxazole Formation : Cyclocondensation of α-amino ketones with trifluoroacetyl chloride.
  • Piperidine Coupling : Buchwald-Hartwig amination or Ullmann coupling to attach the piperidine ring.
  • Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Evolution of Synthetic Methods

Decade Method Yield Improvement
1980s Azlactone rearrangement 40–50%
2000s Transition-metal catalysis 65–75%
2020s Flow chemistry & automation 85–95%

Significance of Trifluoromethyl and Oxazole Motifs in Medicinal Chemistry

The trifluoromethyl (-CF$$_3$$) and oxazole groups confer distinct advantages in drug design:

Trifluoromethyl Group
  • Lipophilicity Enhancement : The -CF$$_3$$ group increases logP by 0.5–1.0 units, improving membrane permeability.
  • Metabolic Stability : Fluorine’s electronegativity shields adjacent bonds from oxidative cleavage, extending half-life.
  • Bioisosterism : Serves as a carbonyl mimic while resisting enzymatic hydrolysis.
Oxazole Ring
  • Hydrogen Bonding : The oxazole’s nitrogen and oxygen atoms participate in H-bonding with targets like kinase ATP pockets.
  • Conformational Rigidity : Restricts rotational freedom, enhancing binding specificity.
  • π-π Stacking : The aromatic system interacts with tyrosine/phenylalanine residues in proteins.

Synergistic Effects :
In 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride, the -CF$$_3$$ group amplifies the oxazole’s electron-withdrawing effects, polarizing the C-3 position for nucleophilic attack—a feature exploited in prodrug activation. Comparative studies show that N-trifluoromethyl azoles exhibit 3–5× higher Caco-2 permeability than their methyl counterparts, critical for oral bioavailability.

Table 3: Pharmacokinetic Impact of Motifs

Property Oxazole Alone Oxazole + -CF$$_3$$
LogP 1.2 1.8
Metabolic Stability (t$$_{1/2}$$) 2.1 h 6.4 h
Plasma Protein Binding 78% 89%

Properties

Molecular Formula

C9H12ClF3N2O

Molecular Weight

256.65 g/mol

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H

InChI Key

HHVICNFSODEANE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=C2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Trifluoromethyl-Substituted Piperidine Intermediate

A critical step in the preparation is the introduction of the trifluoromethyl group onto the piperidine ring, typically at the 4-position. According to a detailed patent (CN102603611B), the synthesis involves the fluorination of 4-piperidine carboxylic acid derivatives using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid and chlorinated solvents such as trichloromethane or methylene dichloride.

Typical Reaction Conditions:

Parameter Conditions Outcome
Reactor 1L stainless steel autoclave (316L) Suitable for corrosive reagents
Starting Material 4-piperidine carboxylic acid (100 g) Substrate for trifluoromethylation
Solvent Trichloromethane or methylene dichloride Medium for reaction and extraction
Acid Catalyst Anhydrous hydrofluoric acid (50-100 g) Activates fluorination
Fluorinating Agent Sulfur tetrafluoride (170-270 g) Introduces trifluoromethyl group
Temperature 65-150 °C Optimized for reaction rate and yield
Reaction Time 3 hours Sufficient for completion
Work-up Neutralization with NaOH to pH 10, extraction with chloroform or dichloromethane Isolation of trifluoromethyl piperidine

Yields and Purity:

  • Product yields range from 54.5% to 80.1% based on starting acid, with purities between 95% and 98.9% after distillation purification.
  • Higher temperatures (up to 150 °C) and optimized reagent ratios improve yields to approximately 75% (see Embodiments 1, 6, 9, 11 in patent CN102603611B).

Construction of the 1,2-Oxazole Ring with Trifluoromethyl Substitution

The formation of the 1,2-oxazole ring bearing the trifluoromethyl group is typically achieved via cyclization reactions involving trifluoromethyl-substituted precursors such as trifluoroacetic acid derivatives or trifluoromethyl-substituted glycine analogs.

While direct literature on the exact oxazole synthesis for this compound is limited, related methodologies for trifluoromethyl-substituted oxazoles and oxadiazoles provide insight:

  • Use of trifluoroacetic acid and triethylamine in the presence of phosgene or solid phosgene solutions to cyclize amino acid derivatives into trifluoromethyl-substituted oxazole ketones has been reported with high yields (~96%) and purity (~95.8%).
  • Solvents such as aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloroethane) are employed to facilitate the reaction and extraction steps.
  • Reaction temperatures are controlled between 10-60 °C with reaction times of 2-4 hours to optimize conversion and minimize side reactions.

Coupling of the Piperidine and Oxazole Moieties

The final assembly of the 4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]piperidine involves coupling the trifluoromethyl-substituted oxazole ring to the piperidine nucleus, often via nucleophilic substitution or cross-coupling reactions.

  • Literature on related oxadiazole derivatives suggests that coupling can be achieved by reacting hydrazine derivatives with esters or acid chlorides followed by cyclization.
  • Activation agents such as T3P (propylphosphonic anhydride) and bases like triethylamine are used to facilitate amide bond formation and ring closure under mild heating (80 °C) with excellent yields (87-97%).
  • Aqueous or organic solvent systems are selected based on solubility and reaction compatibility.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Yield (%) Purity (%) Notes
1 Trifluoromethylation of 4-piperidine carboxylic acid SF4, HF, trichloromethane, 65-150 °C, 3 h 54.5-80.1 95-98.9 Stainless steel autoclave, neutralization with NaOH
2 Synthesis of trifluoromethyl-substituted oxazole α-p-chlorophenyl glycine, trifluoroacetic acid, triethylamine, solid phosgene, 10-60 °C, 2-4 h ~96 ~95.8 Aromatic or chlorinated solvents, liquid phase control
3 Coupling and cyclization to form oxazole-piperidine Hydrazine derivatives, esters/acid chlorides, T3P, TEA, ~80 °C, 0.5-6 h 87-97 High Use of activating agents, mild heating
4 Hydrochloride salt formation HCl in ethanol or ether, crystallization Quantitative High Improves stability and solubility

Research Findings and Considerations

  • The use of sulfur tetrafluoride and anhydrous hydrofluoric acid requires specialized equipment and safety protocols due to their corrosive and toxic nature.
  • Reaction temperature and solvent choice critically influence yield and purity; higher temperatures favor conversion but may increase side reactions.
  • The cyclization step to form the oxazole ring benefits from controlled addition of reagents and monitoring of reaction progress via liquid phase sampling.
  • The final hydrochloride salt form is preferred for pharmaceutical applications due to improved handling and bioavailability.

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, their substituents, heterocyclic cores, and physicochemical properties:

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride 1,2-Oxazole -CF₃ 257.6 High lipophilicity; agrochemical potential
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 1,2,4-Oxadiazole -CH₂OCH₃ 234.7* Moderate polarity; potential CNS drug scaffold
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 1,2,4-Oxadiazole -C₆H₄Br 344.6* Aromatic bulk; protein-binding applications
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 1,2,4-Oxadiazole -CHF₂ 239.6* Intermediate lipophilicity; antimicrobial
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride 1,2,4-Oxadiazole Cyclobutyl 269.7* Steric hindrance; agrochemical selectivity
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride 1,2-Oxazole -CH₃ (with methylidene linkage) 214.7* Conformational rigidity; synthetic intermediate

*Calculated based on molecular formulas where explicit data was unavailable.

Key Comparative Insights

Heterocycle Impact
  • 1,2-Oxazole vs. 1,2,4-Oxadiazole: The 1,2-oxazole core in the target compound provides a smaller heterocyclic ring with two heteroatoms (O and N), favoring hydrogen-bonding interactions.
Substituent Effects
  • Trifluoromethyl (-CF₃) : Imparts strong electron-withdrawing effects and high lipophilicity (logP ~2.5–3.0), improving membrane permeability and resistance to oxidative metabolism .
  • Methoxymethyl (-CH₂OCH₃) : Increases polarity (logP ~1.5–2.0) and may enhance solubility, making it suitable for central nervous system (CNS) applications where blood-brain barrier penetration is critical .
  • 4-Bromophenyl (-C₆H₄Br) : Adds aromatic bulk and halogen bonding capacity , often utilized in kinase inhibitors or protein-targeted therapies .
Molecular Weight and Stability
  • The target compound (257.6 g/mol) is lighter than bromophenyl analogs (344.6 g/mol) but heavier than methylidene-linked oxazoles (214.7 g/mol). Lower molecular weight analogs (e.g., ) may exhibit better pharmacokinetic profiles but reduced metabolic stability.

Biological Activity

4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H12_{12}ClF3_{3}N2_2O
  • Molecular Weight : 257.64 g/mol
  • CAS Number : 1351499-82-5

Research indicates that compounds containing oxazole moieties exhibit a range of biological activities, particularly in the context of cancer therapy. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have shown that 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride possesses notable cytotoxic effects against various cancer cell lines.

  • Case Study 1 : In vitro tests demonstrated that this compound exhibited cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines. The IC50_{50} values were reported at approximately 0.65 µM for MCF-7 and 2.41 µM for SK-MEL-2, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50_{50} (µM)
MCF-70.65
SK-MEL-22.41

Mechanistic Insights

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. This effect is likely mediated through the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors and cleavage of caspase-3 .

Comparative Studies

In comparison with other oxazole derivatives, 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride showed superior activity against certain cancer types:

CompoundIC50_{50} (µM)Target Cancer Type
Doxorubicin~1.0MCF-7
4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride0.65MCF-7
Novel Oxazolo[5,4-d]pyrimidine DerivativeVariesVarious

Toxicity and Safety Profile

Toxicological evaluations have indicated that while the compound exhibits significant anticancer properties, it also requires careful assessment regarding its safety profile. Studies have shown no acute toxicity in cardiovascular or central nervous systems at therapeutic doses . Long-term exposure studies are necessary to fully understand chronic toxicity risks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with piperidine scaffold functionalization. Introduce the 1,2-oxazole ring via cyclization of nitrile oxides with alkynes, using trifluoromethyl substituents at the 5-position .
  • Step 2 : Optimize reaction conditions (e.g., solvent, temperature, catalyst). For example, describes using oxalyl chloride in chloroform for activating carboxylic acid intermediates, followed by heterocycle coupling.
  • Step 3 : Purify via column chromatography (silica gel, chloroform:methanol gradients) and confirm yield using LC-MS or HPLC .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., trifluoromethyl groups show distinct 19F splitting; piperidine protons appear as multiplet clusters) .
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 206 nm for purity assessment (>98% by area) .
  • LC-MS : Confirm molecular ion peaks ([M+H]+ or [M-H]-) and isotopic patterns .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodology :

  • Store as a lyophilized powder at room temperature in airtight, light-protected containers. Avoid moisture (use desiccants) to prevent hydrolysis of the oxazole ring .
  • Monitor stability via periodic HPLC analysis to detect degradation products (e.g., ring-opened intermediates) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pharmacokinetic properties of this compound?

  • Methodology :

  • In vitro assays : Measure solubility in PBS (pH 7.4) and logP values using shake-flask methods. Assess metabolic stability via liver microsomal incubations with LC-MS/MS quantification .
  • In vivo studies : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify using validated LC-MS methods .
  • Data analysis : Calculate AUC, Cmax, and half-life using non-compartmental modeling .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

  • Methodology :

  • Orthogonal validation : Compare DFT-calculated NMR shifts with experimental data. Adjust solvent effects (e.g., chloroform vs. DMSO) in computational models .
  • Crystallography : If crystalline, perform X-ray diffraction to resolve ambiguities in stereochemistry or substituent orientation .
  • Dynamic NMR : Use variable-temperature NMR to study conformational flexibility of the piperidine ring .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodology :

  • Assay standardization : Use positive controls (e.g., reference inhibitors for receptor-binding assays). Validate cell lines via qPCR for target receptor expression .
  • Dose-response curves : Perform 8-point dilution series in triplicate to calculate IC50/EC50 values with 95% confidence intervals .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What synthetic modifications can enhance the metabolic stability of this compound without compromising activity?

  • Methodology :

  • Bioisosteric replacement : Substitute the oxazole ring with thiazole or pyridine to reduce oxidative metabolism .
  • Deuterium incorporation : Replace labile hydrogens (e.g., piperidine C-H positions) with deuterium to slow CYP450-mediated degradation .
  • Prodrug design : Mask polar groups (e.g., hydrochloride salt) with ester or carbamate linkers for improved bioavailability .

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